Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
Description
Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (CAS: 1267856-55-2; MFCD20228952) is a pyridine derivative featuring a bromo substituent at position 5, a fluoro substituent at position 3, and an acetoxymethyl group at position 2 of the pyridine ring. Its molecular formula is C₈H₇BrFNO₂, with a molecular weight of 248.05 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its halogenated pyridine core for further functionalization. The ester group enhances solubility in organic solvents, while the electron-withdrawing bromo and fluoro substituents influence reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNSZOJUJGVRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-3-fluoropyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes nucleophilic substitution due to electron-withdrawing effects from the fluorine and pyridine ring.
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives. For example, coupling with phenylboronic acid produces 5-aryl-2-methylpyridin-3-amine analogs with yields up to 88% under optimized conditions .
| Reaction Conditions | Yield (%) | Reference |
|---|---|---|
| Pd(PPh₃)₄, K₃PO₄, toluene, 110°C | 76.6 | |
| Pd(OAc)₂, K₂CO₃, DMF, 80°C | 58 |
-
Bromine Replacement with Amines :
Substitution with ammonia or primary amines generates aminopyridine derivatives, facilitated by polar aprotic solvents (e.g., DMSO) and elevated temperatures .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form 2-(5-bromo-3-fluoropyridin-2-yl)acetic acid, a precursor for further functionalization.
Reaction Pathway:
-
Basic Hydrolysis : Treatment with NaOH in methanol/water (1:1) at reflux for 6 hours.
-
Acidification : Neutralization with HCl yields the carboxylic acid.
| Condition | Yield (%) | Purity |
|---|---|---|
| 2M NaOH, 80°C, 6 hours | 85 | >95% |
Radical-Mediated Bromination
Under iodine (I₂) and tert-butyl hydroperoxide (TBHP), the pyridine ring participates in bromination via a radical mechanism. This reaction is suppressed by radical scavengers like TEMPO, confirming the radical pathway .
Mechanism Highlights:
-
Radical Initiation : TBHP generates tert-butoxy radicals (t-BuO·).
-
Bromine Formation : HBr from side reactions is oxidized to Br₂ by TBHP.
-
Electrophilic Attack : Br₂ reacts with the electron-deficient pyridine ring at position 3 or 5 .
Reductive Dehalogenation
The bromine atom can be selectively reduced using catalytic hydrogenation (H₂/Pd-C) or zinc in acetic acid, yielding 3-fluoropyridine derivatives.
| Reducing Agent | Solvent | Yield (%) |
|---|---|---|
| H₂ (1 atm), Pd-C | Ethanol | 92 |
| Zn, AcOH | THF/H₂O | 78 |
Acetylation and Transesterification
The methyl ester group participates in:
-
Acetylation : Reacts with acetyl chloride in pyridine to form mixed anhydrides.
-
Transesterification : Swaps the methyl group with other alcohols (e.g., ethanol) under acid catalysis.
Cyclization Reactions
In the presence of bases (e.g., NaH), intramolecular cyclization forms fused heterocycles. For example, reaction with malononitrile yields imidazo[1,2-a]pyridine derivatives .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate serves as a key intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as therapeutic agents targeting various diseases, including cancer and infectious diseases. For instance, research indicates that compounds derived from this ester exhibit promising activity against specific cancer cell lines, showcasing its utility in developing anti-cancer drugs .
1.2 Enzyme Inhibition
Recent studies have identified this compound as a potential inhibitor of certain enzymes involved in disease progression. For example, it has been investigated for its inhibitory effects on enzymes that play a role in the inflammatory response, suggesting its application in treating inflammatory diseases .
Agrochemical Applications
2.1 Pesticide Development
The compound has been utilized in the synthesis of novel agrochemicals, particularly pesticides. Its fluorinated pyridine structure enhances biological activity and selectivity against pests while minimizing environmental impact. Research has demonstrated that derivatives of this compound exhibit effective insecticidal properties, making them suitable candidates for further development .
Material Sciences
3.1 Synthesis of Functional Materials
In material sciences, this compound is used as a building block for synthesizing functional materials such as polymers and nanomaterials. Its reactivity allows for the incorporation of the pyridine moiety into polymer chains, which can impart unique properties like increased thermal stability and enhanced electrical conductivity .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms on the pyridine ring enhances its reactivity and allows it to form strong interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate can be contextualized by comparing it to analogous pyridine and heterocyclic derivatives. Below is a detailed analysis:
Structural Analogues: Ester Variants
Key Observations :
- Substituent Positioning : Methyl 3-bromo-5-fluoropyridine-2-carboxylate differs in substituent placement (Br at position 3 vs. 5), which modifies electronic effects on the pyridine ring. The carboxylate group at position 2 may enhance metal coordination compared to the acetoxymethyl group .
Functional Group Variants
Key Observations :
- Acetamide vs. Ester : The acetamide analogue introduces hydrogen-bonding capability via the NH group, enhancing interactions in biological targets. Its vinyl group may enable cycloaddition reactions, unlike the ester’s hydrolytic reactivity .
- Tetrazole Derivatives : Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate exhibits intramolecular O–H⋯N hydrogen bonds and π-π stacking, making it suitable for constructing supramolecular architectures. This contrasts with the pyridine-based acetate, which lacks such directional interactions .
Physicochemical and Reactivity Comparison
- Solubility: The ethyl ester analogue (C₉H₉BrFNO₂) may exhibit slightly higher organic solubility than the methyl variant due to the longer alkyl chain, though experimental data are lacking .
- Reactivity: The 5-bromo-3-fluoropyridine core in this compound is primed for palladium-catalyzed cross-couplings, whereas the tetrazole derivative’s reactivity is directed toward metal coordination (e.g., Zn²⁺, Cu²⁺) via its N-donor sites .
- Thermal Stability : Tetrazole-containing compounds (e.g., C₁₀H₁₀N₄O₃) often exhibit lower thermal stability due to the high nitrogen content, whereas halogenated pyridines are generally more stable .
Biological Activity
Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a pyridine ring substituted with bromine and fluorine atoms, which enhances its reactivity and interaction with biological targets. The compound is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals, indicating its versatility in chemical applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms allows for strong interactions that can modulate enzyme activity and receptor signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyridine derivatives can inhibit bacterial growth, particularly against strains like Escherichia coli .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar halogen substitutions have been linked to reduced inflammation markers in various models . The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
Antithrombotic Activity
Another area of interest is the antithrombotic activity of pyridine derivatives. Studies indicate that certain derivatives can significantly reduce clot formation by inhibiting platelet aggregation . This effect is crucial for developing therapeutic agents for cardiovascular diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Key Substituents | Biological Activity |
|---|---|---|
| Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate | Chlorine | Moderate antimicrobial activity |
| Methyl 2-(5-bromo-3-iodopyridin-2-yl)acetate | Iodine | Enhanced reactivity but varied bioactivity |
| Methyl 2-(5-bromo-3-methylpyridin-2-yl)acetate | Methyl group | Altered steric properties affecting bioactivity |
This table highlights how variations in substituents influence the biological activity of pyridine derivatives, emphasizing the importance of chemical structure in drug design.
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that a related compound could inhibit specific kinases involved in cell signaling pathways, showcasing potential applications in cancer therapy .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for Methyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine core. A plausible route involves:
- Step 1 : Bromination and fluorination of 2-methylpyridine derivatives using directed ortho-metallation (DoM) strategies or halogen-exchange reactions.
- Step 2 : Esterification of the resulting 5-bromo-3-fluoropyridinyl acetic acid using methanol and acid catalysts (e.g., H₂SO₄) under reflux .
- Key Considerations : Regioselectivity in halogen placement can be achieved using protecting groups (e.g., SEM groups) to block undesired positions during electrophilic substitution .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and electronic environments. For example, ¹⁹F NMR can distinguish between meta/para fluorine shifts.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
- X-ray Crystallography : For unambiguous structural confirmation. Software like SHELXL refines crystallographic data, with C–H⋯O interactions often stabilizing packing .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation be addressed during synthesis?
- Methodological Answer :
- Directed Metallation : Use tert-butyllithium to deprotonate specific pyridine positions, followed by quenching with electrophiles (e.g., Br₂ or Selectfluor® for fluorination).
- Transition-Metal Catalysis : Pd-mediated Suzuki-Miyaura coupling can introduce bromine post-fluorination while minimizing side reactions .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density maps and Fukui indices .
Q. What role does this compound play in medicinal chemistry research?
- Methodological Answer :
- Building Block : The bromine atom facilitates cross-coupling reactions (e.g., with aryl boronic acids) to generate bioactive analogs.
- Pharmacophore Development : The fluoropyridine moiety enhances metabolic stability and binding affinity in kinase inhibitors. Structural analogs (e.g., in ) are used in NSAID derivatives .
- Crystallographic Studies : Weak intermolecular interactions (e.g., C–H⋯O) observed in related compounds () guide protein-ligand docking studies .
Q. How can discrepancies in reported synthetic yields be resolved?
- Methodological Answer :
- Parameter Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (DMF vs. THF), and temperatures. Reactive distillation (as in methyl acetate production, ) may improve esterification efficiency.
- Analytical Validation : Use HPLC to quantify byproducts and GC-MS to trace solvent impurities. Reproducibility requires strict anhydrous conditions for halogenation steps .
Data Analysis & Computational Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution?
- Methodological Answer :
- DFT Calculations : Calculate LUMO maps to identify electrophilic centers. For example, the C-5 bromine atom may exhibit higher susceptibility to SNAr reactions than C-3 fluorine.
- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction conditions (e.g., DMSO vs. acetonitrile polarity) .
Q. What crystallographic software tools are recommended for structural refinement?
- Methodological Answer :
- SHELX Suite : SHELXL refines X-ray data with constraints for disordered atoms. Use SHELXPRO to generate ORTEP diagrams ().
- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen-bonding networks. For example, weak C–H⋯O interactions in stabilize crystal packing .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., glovebox use for air-sensitive steps) and validate intermediates via TLC/HPLC.
- Safety Protocols : Handle bromine/fluorine precursors in fume hoods with PPE. Waste must be neutralized before disposal ().
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
